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molecular formula C9H12N2O2 B8748609 6-(Dimethylamino)-5-methylnicotinic acid CAS No. 916343-43-6

6-(Dimethylamino)-5-methylnicotinic acid

Cat. No. B8748609
M. Wt: 180.20 g/mol
InChI Key: JBYKXSRLUWTGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772253B2

Procedure details

The above prepared 6-dimethylamino-5-methyl-nicotinonitrile (0.435 g, 2.70 mmol) was dissolved in 13.6 ml of THF/ethanol=1/1 and treated with 6.75 ml of 2N NaOH (5 eq.). The mixture was refluxed for 30 h; aliquots were taken from time to time and analyzed by MS to follow the disappearance of the amide intermediate. After cooling down to room temperature, the pH was adjusted with HCl to 3. Careful evaporation of the solvents and drying under HV left 1.45 g of the title acid as white solid, contaminated with NaCl, which was used as such for the next step.
Quantity
0.435 g
Type
reactant
Reaction Step One
Name
Quantity
6.75 mL
Type
reactant
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
THF ethanol
Quantity
13.6 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:12])[C:3]1[C:10]([CH3:11])=[CH:9]C(C#N)=[CH:5][N:4]=1.[OH-].[Na+].Cl.C1C[O:19]CC1.[CH2:21]([OH:23])[CH3:22]>>[CH3:1][N:2]([CH3:12])[C:3]1[C:10]([CH3:11])=[CH:9][C:22]([C:21]([OH:19])=[O:23])=[CH:5][N:4]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.435 g
Type
reactant
Smiles
CN(C1=NC=C(C#N)C=C1C)C
Step Two
Name
Quantity
6.75 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
THF ethanol
Quantity
13.6 mL
Type
reactant
Smiles
C1CCOC1.C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 30 h
Duration
30 h
CUSTOM
Type
CUSTOM
Details
Careful evaporation of the solvents
CUSTOM
Type
CUSTOM
Details
drying under HV
WAIT
Type
WAIT
Details
left 1.45 g of the title acid as white solid

Outcomes

Product
Name
Type
Smiles
CN(C1=NC=C(C(=O)O)C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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